2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)-
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Overview
Description
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- is an organic compound with the molecular formula C15H24O It is a colorless to pale yellow liquid with a spicy aromatic odor
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- can be synthesized through several methods. One common approach involves the extraction and purification from plant or fruit peel extracts, such as citrus fruits. The compound can be isolated using distillation and extraction techniques .
Industrial Production Methods
In industrial settings, the compound is often produced through chemical synthesis involving the reaction of isoprenoid precursors. The process typically includes steps such as condensation, cyclization, and oxidation to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or alcohols.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and as a potential bioactive compound.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products due to its aromatic properties
Mechanism of Action
The mechanism of action of 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial properties.
Comparison with Similar Compounds
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- can be compared with other similar compounds, such as:
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (E,E)-: Another isomer with different spatial arrangement of double bonds.
2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,E)-: Another stereoisomer with distinct chemical properties.
Farnesol: An alcohol derivative with similar structural features but different functional groups .
These compounds share similar chemical backbones but differ in their functional groups and stereochemistry, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
3790-68-9 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9-,15-11- |
InChI Key |
YHRUHBBTQZKMEX-FBXUGWQNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\C=O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C |
Origin of Product |
United States |
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